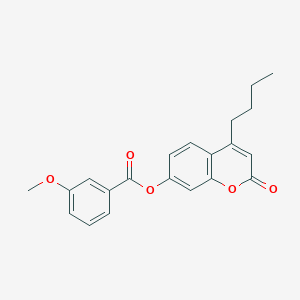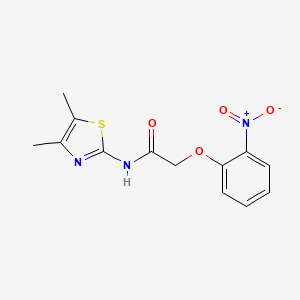
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
5,5-diethyl-3,3-dimethyl-6-(2-pyridinyl)dihydro-2H-pyran-2,4(3H)-dione, commonly known as DPPD, is a chemical compound with a unique structure and interesting properties. DPPD has been extensively studied for its potential applications in various fields, including pharmaceuticals, food additives, and materials science.
Wirkmechanismus
The mechanism of action of DPPD is mainly related to its antioxidant properties. DPPD can scavenge free radicals and reactive oxygen species (ROS), and protect cells and tissues from oxidative damage. DPPD can also inhibit the activity of enzymes involved in the production of ROS, such as xanthine oxidase and NADPH oxidase. In addition, DPPD can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
DPPD has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and apoptosis, and improving glucose and lipid metabolism. DPPD can also enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
DPPD has several advantages for lab experiments, such as its stability, solubility, and low toxicity. DPPD can be easily synthesized and purified, and can be used in various assays, such as cell culture, animal models, and clinical trials. However, DPPD also has some limitations, such as its potential interference with other assays, and its dose-dependent effects.
Zukünftige Richtungen
There are several future directions for the research on DPPD. Firstly, the mechanism of action of DPPD needs to be further elucidated, especially its interaction with other signaling pathways. Secondly, the potential applications of DPPD in various fields need to be explored, such as its use as a therapeutic agent for neurodegenerative disorders and as a stabilizer for biomaterials. Thirdly, the safety and efficacy of DPPD in clinical trials need to be evaluated, especially its long-term effects and potential drug interactions.
Conclusion:
In conclusion, DPPD is a unique chemical compound with interesting properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPPD have been discussed in this paper. Further research on DPPD is needed to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
DPPD has been widely studied for its potential applications in various fields, including pharmaceuticals, food additives, and materials science. In the pharmaceutical industry, DPPD has been shown to possess antioxidant and anti-inflammatory properties, and has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In the food industry, DPPD has been used as a food additive to prevent the oxidation of fats and oils. In the materials science field, DPPD has been used as a stabilizer for polymers, such as polypropylene and polyethylene.
Eigenschaften
IUPAC Name |
5,5-diethyl-3,3-dimethyl-6-pyridin-2-yloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-16(6-2)12(11-9-7-8-10-17-11)20-14(19)15(3,4)13(16)18/h7-10,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHGLCFXAYNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=N2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropyran-2,4-dione, 5,5-diethyl-3,3-dimethyl-6-(pyridin-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide](/img/structure/B4086065.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![6-[({3-methoxy-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4086088.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4086100.png)

![4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4086112.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086113.png)
![N-(4-{[(2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4086118.png)
![ethyl 1-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4086131.png)
![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-indanecarboxamide](/img/structure/B4086146.png)
![2-[(3-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B4086149.png)